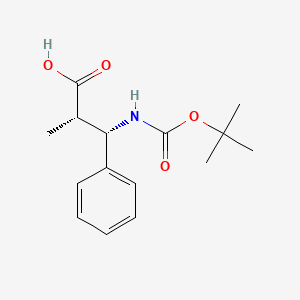

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

説明

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is a chiral, Boc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features:

- Stereochemistry: (2S,3S) configuration, critical for enantioselective applications.

- Functional groups: A tert-butoxycarbonyl (Boc)-protected amine, a methyl group at C2, and a phenyl group at C2.

- Molecular formula: C15H21NO4 (derived from related compounds in ).

The Boc group enhances solubility in organic solvents and stabilizes the amine during solid-phase synthesis. The methyl and phenyl substituents contribute to steric bulk, influencing conformational flexibility and intermolecular interactions.

特性

IUPAC Name |

(2S,3S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(13(17)18)12(11-8-6-5-7-9-11)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHRJSPXJCPPIP-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746157 | |

| Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-methyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926308-22-7 | |

| Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-methyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is a compound with significant potential in pharmaceutical development and biochemical research. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

The compound has the following chemical structure:

- Molecular Formula : C15H21NO4

- Molecular Weight : 277.34 g/mol

- InChI Key : RPHRJSPXJCPPIP-JQWIXIFHSA-N

It is characterized by a Boc (tert-butyloxycarbonyl) protecting group on the amino group, which enhances its stability and solubility in various solvents.

This compound has been investigated for its role as a GPR88 agonist. GPR88 is a G protein-coupled receptor implicated in various neurological processes. The compound has shown promising results in activating this receptor through Gαi-coupled signaling pathways, which can lead to significant therapeutic implications in treating conditions like alcohol addiction and other neuropsychiatric disorders .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of this compound can enhance its potency and selectivity as a GPR88 agonist. For instance, the introduction of different alkoxy groups or alterations in the phenyl ring can significantly impact the compound's biological activity .

Table 1: Structure-Activity Relationship Insights

| Modification | Effect on Potency | Reference |

|---|---|---|

| Alkoxy group addition | Increased potency | |

| Phenyl ring alteration | Variable effects | |

| Boc protection | Enhanced stability |

Case Studies and Research Findings

- GPR88 Activation : A study demonstrated that this compound effectively activates GPR88 in CHO cells, leading to increased cAMP levels. This suggests its potential as a therapeutic agent for modulating neurotransmitter systems involved in addiction .

- Alcohol Self-Administration : In vivo studies revealed that compounds derived from this scaffold significantly reduced alcohol self-administration in rats without affecting locomotor activity. This highlights its potential application in treating alcohol use disorders .

- Neuroprotective Effects : Preliminary research indicates that the compound may also possess neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases .

Pharmaceutical Development

The compound serves as a crucial building block for developing pharmaceuticals targeting neurological disorders. Its ability to modulate GPR88 makes it particularly valuable in creating drugs aimed at treating addiction and other mental health issues.

Biochemical Research

In biochemical studies, this compound is utilized to understand amino acid metabolism and protein synthesis better. Its role in cellular processes is critical for researchers investigating metabolic pathways.

Food Industry and Cosmetics

While primarily focused on pharmaceutical applications, there is potential for this compound in the food industry as a flavor enhancer and nutritional supplement. Additionally, its properties may benefit cosmetic formulations aimed at improving skin health.

科学的研究の応用

Peptide Synthesis

Key Role in Pharmaceutical Development:

- (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is primarily used in the synthesis of peptides. The Boc protection allows for selective deprotection during the synthesis process, facilitating the formation of complex peptide structures that are crucial for drug development .

Solid-Phase Peptide Synthesis:

- This compound is particularly effective in solid-phase peptide synthesis (SPPS), where it serves as a key intermediate. Its ability to form stable peptide bonds with other amino acids enhances the efficiency and yield of peptide synthesis .

Drug Development

Therapeutic Applications:

- The compound has shown promise in developing drugs targeting neurological disorders due to its capacity to modify amino acid sequences effectively. This modification is crucial for designing molecules that can interact specifically with biological targets .

Case Studies:

- Research indicates that derivatives of this compound have been explored in the context of HIV protease inhibitors, showcasing its potential in antiretroviral therapies.

Bioconjugation

Enhancing Therapeutic Efficacy:

- This compound is utilized in bioconjugation processes, which involve attaching therapeutic agents or imaging agents to proteins. This application enhances both the efficacy and specificity of therapeutic interventions .

Applications in Diagnostics:

- The ability to conjugate this compound with imaging agents allows for improved diagnostic capabilities in medical imaging, particularly in detecting diseases at an early stage .

Research in Enzyme Inhibition

Understanding Enzyme Mechanisms:

- The compound is valuable in studies aimed at elucidating enzyme mechanisms. It serves as a substrate or inhibitor in research focused on specific enzymes involved in disease pathways .

Potential for Drug Design:

- By understanding how this compound interacts with various enzymes, researchers can design more effective inhibitors that could lead to new therapeutic agents .

Cosmetic Formulations

Skin Health Applications:

- In the cosmetic industry, this compound is incorporated into formulations aimed at promoting skin health. Its moisturizing properties contribute to skin repair and hydration, making it a valuable ingredient in skincare products .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for complex peptides | Enhances efficiency and yield |

| Drug Development | Modifies amino acid sequences for therapeutic agents | Targets neurological disorders |

| Bioconjugation | Attaches drugs/imaging agents to proteins | Improves therapeutic efficacy and diagnostics |

| Enzyme Inhibition Research | Studies enzyme mechanisms and develops inhibitors | Aids in drug design for specific diseases |

| Cosmetic Formulations | Contributes to skin health as a moisturizing agent | Promotes skin repair and hydration |

化学反応の分析

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is a key protective moiety for amino functionalities. For analogs like Boc-(2S,3S)-3-amino-2-hydroxy-3-phenylpropionic acid, Boc deprotection occurs under acidic conditions:

-

Mechanism : Acid-mediated cleavage of the Boc carbamate yields the free amine and releases CO₂ and tert-butanol .

Table 1: Boc Deprotection Conditions for Structural Analogs

| Compound | Reagent | Solvent | Yield (%) | Citation |

|---|---|---|---|---|

| Boc-(2S,3S)-3-amino-2-hydroxy... | TFA (20% v/v) | DCM | 95 | |

| Boc-(S)-3-Amino-3-phenylpropanoic acid | HCl (4M) | Dioxane | 90 |

Peptide Bond Formation

The carboxylic acid group participates in amide coupling reactions. For example:

-

Activation : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole) .

-

Applications : Used to synthesize cyclic peptides (e.g., opioid antagonists) .

Key Reaction Scheme:

-

Activation :

-

Coupling :

Esterification and Hydrolysis

The carboxylic acid can undergo esterification for solubility modulation or protection:

-

Esterification : Methanol/HCl or ethanol with catalytic acid yields methyl/ethyl esters .

-

Hydrolysis : Basic conditions (e.g., NaOH) regenerate the free acid .

Table 2: SPPS Performance Metrics

| Parameter | Value | Citation |

|---|---|---|

| Coupling Efficiency | >99% per cycle | |

| Final Purity (HPLC) | >95% |

Stability and Side Reactions

類似化合物との比較

Structural Analogs with Varied Substituents

Key Observations :

- Hydroxyl vs. Methyl Substitution : The hydroxyl analog (CAS 32926-36-6) exhibits higher polarity and hydrogen-bonding capacity compared to the methyl-substituted target compound, making it suitable for aqueous-phase reactions.

- Halogenated Derivatives : The 4-chlorophenyl variant (CAS 1217457-67-4) demonstrates enhanced lipophilicity, favoring membrane permeability in drug candidates.

- Stereochemical Impact : The (2R,3R) isomer (CAS 1217456-02-4) shows divergent biological activity due to reversed chirality, underscoring the importance of stereochemistry in receptor binding.

Functional Group Variations in Boc-Protected Amino Acids

- Backbone Modifications: Compounds like 2-(Boc-amino)-2-(4-ethylphenyl)acetic acid (AS104654, €328) replace the propionic acid backbone with acetic acid, reducing steric bulk and altering solubility profiles.

- Aromatic vs. Aliphatic Side Chains: Boc-(S)-3-Amino-3-(2-methylphenyl)propionic acid () substitutes phenyl with 2-methylphenyl, optimizing π-π stacking in hydrophobic environments.

Commercial Availability and Pricing

- Fluorinated derivatives (e.g., AS133128 at €388/100mg) command higher prices due to synthetic challenges.

Research and Application Insights

- Peptide Synthesis: The Boc group in the target compound enables efficient amine protection during stepwise elongation, as seen in the synthesis of fluorosulfonyl-modified amino acids ().

- Drug Discovery : Structural analogs with trifluoromethyl groups (e.g., CAS 959577-29-8, ¥46,000/100mg) are prioritized in kinase inhibitor development due to enhanced metabolic stability.

準備方法

General Synthetic Strategy

The preparation typically starts from chiral amino acid derivatives or their esters, followed by protection of the amino group with the Boc group, stereoselective functional group modifications, and final deprotection or hydrolysis steps to yield the free acid.

Stepwise Synthetic Route

Based on detailed patent literature and peer-reviewed research, a representative synthetic sequence involves the following stages:

| Stage | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Starting Material Preparation | Use of (2S,3S)-3-amino-2-methyl-3-phenylpropionic acid or its ester derivatives | Ethanol, sulfuric acid, or other solvents for esterification | Ensures correct stereochemistry at start |

| 2. Boc Protection | Introduction of the tert-butoxycarbonyl (Boc) group on the amino function | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), organic solvents (e.g., dichloromethane) | Quantitative yields reported; protection under mild conditions to prevent racemization |

| 3. Functional Group Modification | Optional benzylation or hydroxyl group modifications | Sodium hydride, benzyl bromide, organic solvents (THF, DMF), temperature control (0-35°C) | Benzylation enhances intermediate stability and solubility |

| 4. Hydrolysis / Deprotection | Conversion of esters to free acids; removal of protecting groups as needed | Aqueous bases (LiOH, NaOH, KOH), alcohol or ketone solvents, room temperature or 0-35°C | Careful control prevents side reactions |

Detailed Example from Patent Literature

A patented process for a closely related compound, (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, provides insights into preparation methods adaptable for the (2S,3S) stereoisomer:

- Benzylation : The hydroxyl group is selectively benzylated using sodium hydride and benzyl bromide in organic solvents such as C1-C4 alcohols or ketones at 0-35°C.

- De-esterification : Hydrolysis of esters to acids is performed with aqueous base solutions (LiOH, NaOH, KOH, or carbonates) at 0-35°C, often at room temperature.

- Purification : After reaction, the product is purified by solvent extraction, drying with anhydrous sodium sulfate, concentration, and precipitation using hydrocarbon anti-solvents (C6-C8), followed by filtration and drying.

This process emphasizes the use of inexpensive, non-hazardous reagents and mild conditions to achieve high purity and yield.

Alternative Synthetic Routes and Reagents

Research articles describe alternative synthetic approaches involving:

- Boc Protection of Amino Acid Esters : Boc protection of (R)- or (S)-2-phenylglycine methyl esters yields Boc-protected intermediates in quantitative yields.

- Mitsunobu Reaction for O-Alkylation : O-alkylation of Boc-protected amino acids under Mitsunobu conditions enables introduction of alkyl groups at the hydroxyl position with yields around 78%.

- Azide Intermediates and Reduction : Conversion of bromo intermediates to azides followed by reduction to amines allows modification of the amino group.

- Coupling Reactions : Amine intermediates are coupled with (S)-2-phenylpropionic acid using coupling agents such as HBTU to afford target compounds with yields ranging from 53% to 94% depending on conditions.

Reaction Conditions and Optimization

| Reaction Step | Typical Conditions | Temperature Range | Solvents | Notes |

|---|---|---|---|---|

| Boc Protection | Boc2O, base (e.g., triethylamine) | 0-25°C | Dichloromethane, THF | Quantitative yield, mild conditions |

| Benzylation | NaH, benzyl bromide | 0-35°C | C1-C4 alcohols, DMF, THF | Selective O-benzylation |

| Hydrolysis (De-esterification) | LiOH, NaOH, KOH or carbonates aqueous base | 0-35°C | Alcohols (C1-C4), ketones (C3-C8) | Room temperature preferred |

| Purification | Solvent extraction, drying, precipitation | Ambient | Hydrocarbon solvents (C6-C8) | Use of anti-solvent to isolate product |

Purification and Isolation

Purification involves:

- Concentration of reaction mixtures

- Extraction with non-polar solvents

- Drying organic layers over anhydrous sodium sulfate

- Partial or complete concentration

- Precipitation using hydrocarbon anti-solvents (e.g., hexane, heptane)

- Filtration and drying to obtain pure (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

These steps ensure removal of impurities and residual reagents, yielding a product suitable for pharmaceutical applications.

Analytical and Characterization Techniques

To confirm the identity, purity, and stereochemistry of the product, the following analytical methods are employed:

| Technique | Purpose | Typical Data/Indicators |

|---|---|---|

| High Performance Liquid Chromatography (HPLC) | Purity assessment (>95%) | Retention time matching standards |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) | Structural confirmation, stereochemistry | Characteristic Boc tert-butyl singlet (~1.4 ppm), aromatic protons, chiral centers |

| Mass Spectrometry (LC-MS) | Molecular weight confirmation | Expected molecular ion peak [M+H]+ around 322 g/mol |

| Infrared Spectroscopy (FT-IR) | Functional group identification | Boc C=O stretch (~1690 cm⁻¹), carboxylic acid (~1700–1720 cm⁻¹) |

| Polarimetry / X-ray Crystallography | Stereochemical verification | Optical rotation values, crystal structure data |

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Starting Material | Chiral amino acid or ester | Commercial availability | Cost of chiral starting materials |

| Boc Protection | Reaction with Boc2O and base | High yield, mild conditions | Requires moisture-free environment |

| Benzylation (Optional) | NaH and benzyl bromide in organic solvents | Enhances intermediate stability | Requires careful temperature control |

| Hydrolysis / Deprotection | Aqueous base at mild temperature | Effective ester cleavage | Potential for racemization if harsh |

| Purification | Solvent extraction, drying, anti-solvent precipitation | High purity product | Multiple steps increase time |

Q & A

Q. What are the recommended synthetic routes for (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The compound can be synthesized via Boc-protection of the amine group followed by asymmetric alkylation or coupling reactions. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., Evans oxazolidinones) are critical . Solvent polarity and temperature must be optimized: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while low temperatures (-20°C to 0°C) minimize racemization. Post-synthesis, HPLC with chiral columns (e.g., Chiralpak AD-H) validates enantiomeric excess (>98% purity) .

Q. How can researchers purify and characterize this compound to ensure structural integrity?

- Methodological Answer : Purification typically involves flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water . Characterization requires - and -NMR to confirm stereochemistry (e.g., coupling constants for vicinal protons) and FT-IR for Boc-group identification (C=O stretch at ~1680 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight (CHNO, exact mass 293.1627) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer : The compound is soluble in DMSO, DMF, and dichloromethane but poorly soluble in water. Stability tests show decomposition at >40°C or under acidic conditions (pH <4), with Boc-group cleavage observed via TLC monitoring. Storage at -20°C in anhydrous DMSO is recommended for long-term stability .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in peptide coupling reactions?

- Methodological Answer : The (2S,3S) configuration enhances steric hindrance at the β-carbon, reducing unwanted side reactions during carbodiimide-mediated couplings (e.g., EDC/HOBt). Kinetic studies using -NMR (with fluorinated analogs) reveal slower activation of the carboxylate group compared to diastereomers, requiring extended reaction times (24–48 hours) for complete conversion .

Q. What analytical strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies in IC values for enzyme inhibition (e.g., proteases) may arise from assay conditions. Standardize buffer ionic strength (e.g., 150 mM NaCl) and validate via surface plasmon resonance (SPR) to measure binding kinetics (k/k). Confounding factors like solvent DMSO (>1% v/v) can denature proteins, necessitating dose-response controls .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to target proteins (e.g., PDZ domains). Parameterize the Boc group’s electrostatic potential using DFT calculations (B3LYP/6-31G*). Validate predictions with alanine-scanning mutagenesis of the target protein’s binding pocket .

Q. What are the decomposition pathways of this compound under oxidative stress, and how can they be mitigated?

- Methodological Answer : LC-MS/MS identifies major degradation products (e.g., tert-butyl alcohol from Boc cleavage and phenylpropionic acid derivatives). Antioxidants (e.g., BHT at 0.01% w/v) in storage buffers reduce radical-mediated oxidation. For in vitro assays, argon-purged solvents and amber vials minimize photodegradation .

Methodological Notes

- Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of methyl and phenyl groups, critical for assigning (2S,3S) configuration .

- Safety Protocols : Refer to SDS guidelines (e.g., GHS H410: toxic to aquatic life) for waste disposal. Neutralize acidic byproducts with sodium bicarbonate before disposal .

- Data Reproducibility : Document solvent lot numbers and humidity levels during synthesis, as trace water (>200 ppm) accelerates Boc deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。